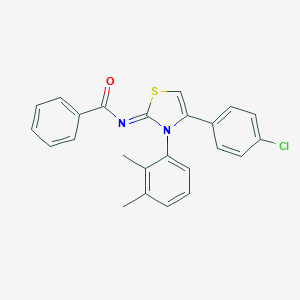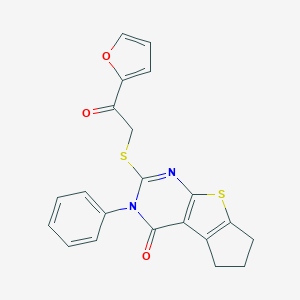
(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolylidene derivative and has been synthesized using different methods.
科学的研究の応用
(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Moreover, this compound has shown promising results in the treatment of Alzheimer's disease.
作用機序
The mechanism of action of (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also inhibits the activity of various enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide has significant biochemical and physiological effects. It has been reported to induce DNA damage and oxidative stress in cancer cells, leading to cell death. Moreover, this compound has shown to reduce the levels of pro-inflammatory cytokines, indicating its potential anti-inflammatory activity.
実験室実験の利点と制限
One of the significant advantages of using (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide in lab experiments is its potential anticancer activity. The compound has shown to be effective against various cancer cell lines, making it a potential candidate for further research. However, one of the limitations of using this compound is its toxicity, which may affect the results of the experiments.
将来の方向性
There are several future directions for the research on (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide. One of the directions is to investigate its potential applications in the treatment of Alzheimer's disease. Moreover, further research is needed to understand the mechanism of action of this compound fully. Additionally, the development of analogs of (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide may lead to the discovery of more potent and selective compounds for the treatment of cancer and other diseases.
Conclusion:
In conclusion, (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide is a thiazolylidene derivative that has potential applications in various fields of scientific research. The compound has shown promising results in the treatment of cancer and Alzheimer's disease. However, further research is needed to fully understand its mechanism of action and develop more potent and selective analogs.
合成法
The synthesis of (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide has been reported in various research articles. One of the methods involves the reaction of 4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)hydrazinecarboxamide with benzaldehyde in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.
特性
IUPAC Name |
N-[4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)-1,3-thiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2OS/c1-16-7-6-10-21(17(16)2)27-22(18-11-13-20(25)14-12-18)15-29-24(27)26-23(28)19-8-4-3-5-9-19/h3-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAJCKRTZWUYOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383278.png)
![Ethyl 2-({[(6-chloro-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B383281.png)
![5-[(4-methylphenyl)sulfanyl]-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383283.png)

![N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B383287.png)
![10-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B383288.png)
![4-(4-Morpholinyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B383289.png)
![dimethyl 2-[4-(3-methylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B383292.png)
![11-tert-butyl-5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383293.png)
![4-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B383295.png)
![5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383296.png)

![9-(2,4-dichlorophenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383300.png)
![4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-N-(2-pyridinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B383302.png)